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Compound of Interest

Compound Name:
4-hydroxy-N-(2-

phenylethyl)benzamide

CAS No.: 293311-00-9

Cat. No.: B2956086

Get Quote

Executive Summary
4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) is a bioactive phenolic amide

structurally classified as a riparin derivative or a benzoic acid analogue of hydroxycinnamic acid

amides (HCAAs). Characterized by a molecular weight of 241.29 g/mol , this compound serves

as a critical scaffold in the development of antioxidant agents, TRPV1 modulators, and

antimicrobial compounds.

This guide provides a definitive analysis of its physicochemical properties, synthetic pathways,

and analytical characterization, synthesizing data from recent flow-chemistry studies and

pharmacological evaluations.

Chemical Identity & Structural Analysis[1][2]
The molecule consists of a 4-hydroxybenzoyl moiety linked via an amide bond to a

phenethylamine tail. This structure imparts amphiphilic character, balancing the hydrophilic
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phenolic hydroxyl group with the lipophilic phenethyl chain.

Table 1: Chemical Identification Data
Parameter Detail

Common Name 4-Hydroxy-N-(2-phenylethyl)benzamide

Synonyms
4-Hydroxy-N-phenethylbenzamide; N-(4-

Hydroxybenzoyl)phenethylamine

CAS Registry Number 293311-00-9

IUPAC Name 4-hydroxy-N-(2-phenylethyl)benzamide

Molecular Formula C₁₅H₁₅NO₂

SMILES O=C(NCCc1ccccc1)c2ccc(O)cc2

InChI Key DAVRGGJTJDTVQT-UHFFFAOYSA-N

Physicochemical Profile
Understanding the physicochemical behavior of 4-hydroxy-N-(2-phenylethyl)benzamide is

essential for formulation and ADME prediction. The compound exhibits moderate lipophilicity,

making it suitable for membrane permeability while retaining solubility in polar organic solvents.

Table 2: Key Physicochemical Properties
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Property Value / Range Context & Implications

Molecular Weight 241.29 g/mol

Low MW (<500) favors oral

bioavailability (Lipinski's Rule

of 5).

Melting Point 145.3 – 151.5 °C

Indicates a stable crystalline

solid lattice; high MP suggests

good thermal stability.

Physical State White to Off-White Solid Crystalline powder form.

LogP (Predicted) ~1.9 – 2.1

Optimal lipophilicity for passive

diffusion across biological

membranes.

pKa (Phenol) ~9.9

The phenolic proton is weakly

acidic; ionized at basic pH

(>10).

H-Bond Donors 2 (Phenol -OH, Amide -NH)

Facilitates receptor binding

(e.g., TRPV1, enzyme active

sites).

H-Bond Acceptors 2 (Amide C=O, Phenol -O-)
Critical for solvent interaction

and crystal packing.

Solubility DMSO, Methanol, EtOAc

High solubility in polar

organics; low aqueous

solubility at neutral pH.

Synthesis & Manufacturing Protocols
Two primary methodologies exist for the synthesis of this compound: a traditional batch

aminolysis and a modern flow-chemistry approach.

Method A: Direct Aminolysis (Batch)
This method utilizes methyl 4-hydroxybenzoate and phenethylamine, driven by base catalysis.

It is cost-effective but requires purification to remove unreacted amine.
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Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Phenethylamine (2.4 eq), DIPEA (0.1 eq).

Conditions: Reflux in methanol or neat at elevated temperature.

Work-up: Solvent evaporation followed by column chromatography (EtOAc/Hexane) or

recrystallization.

Yield: ~70%.

Method B: Chemo-Enzymatic Flow Synthesis
A more sustainable approach involves the activation of phenolic acids in a continuous flow

reactor, often yielding higher purity profiles suitable for biological screening.

Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
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Figure 1: Synthetic workflow for the production of 4-hydroxy-N-(2-phenylethyl)benzamide via

direct aminolysis.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures

are diagnostic.

Proton NMR (¹H-NMR)
Solvent: Methanol-d₄ (300 MHz)

δ 7.64 (d, J=9.2 Hz, 2H): Ortho-protons of the benzoyl ring (deshielded by carbonyl).

δ 7.26 – 7.15 (m, 5H): Aromatic protons of the phenethyl group.
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δ 6.80 (d, J=9.2 Hz, 2H): Meta-protons of the benzoyl ring (shielded by hydroxyl).

δ 3.55 (t, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂-).

δ 2.85 (t, 2H): Benzylic methylene protons (-CH₂-Ph).

Infrared Spectroscopy (FT-IR)[2]
3308 cm⁻¹: Broad stretch indicating N-H (amide) and O-H (phenol) functionality.

1652 cm⁻¹: Strong Amide I band (C=O stretch), characteristic of secondary amides.

1617, 1544 cm⁻¹: Aromatic C=C stretching and Amide II (N-H bend).

Biological Applications & Pharmacology[2]
Antioxidant Activity
Research indicates that 4-hydroxy-N-(2-phenylethyl)benzamide exhibits moderate

antioxidant capacity.

Mechanism: The phenolic hydroxyl group acts as a radical scavenger (hydrogen atom

donor).

Potency: IC₅₀ ≈ 38 µg/mL (DPPH assay). While less potent than Gallic acid, its lipophilic

nature allows it to function in lipid-rich environments (e.g., cell membranes) where

hydrophilic antioxidants fail.

Pharmacophore for Drug Design
This molecule serves as a simplified analogue of Riparins (natural alkaloids with

psychopharmacological activity) and Capsaicinoids.

TRPV1 Modulation: The 4-hydroxybenzyl-amide motif is a key pharmacophore for Vanilloid

receptor (TRPV1) interaction, relevant for analgesic drug discovery.

Antimicrobial: Related N-phenethylbenzamides have demonstrated activity against Gram-

positive bacteria, potentially via cell wall disruption mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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